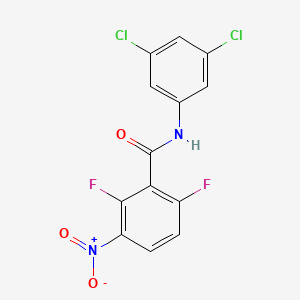
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" is not directly studied in the provided papers. However, similar compounds with nitrobenzamide structures have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, compounds with chloro and nitro substituents on the benzamide ring have been synthesized and their structures determined by X-ray diffraction, showing various molecular conformations and hydrogen bonding patterns .
Synthesis Analysis
The synthesis of related nitrobenzamide compounds typically involves multi-step reactions, starting with the appropriate benzamide precursors and introducing various substituents through nucleophilic substitution or other chemical transformations. For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide involved refluxing with thionyl chloride and treatment with 2-methyl benzoic acid . Similar synthetic strategies could be applied to synthesize "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide," albeit with the necessary adjustments to incorporate the specific fluoro and nitro substituents.
Molecular Structure Analysis
The molecular structures of nitrobenzamide derivatives are characterized by their crystalline forms, often stabilized by hydrogen bonding and other non-covalent interactions. For instance, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was stabilized by N–H⋯O hydrogen bonds . The dihedral angles between aromatic rings and the orientation of nitro groups are also key features, as seen in the structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide . These structural analyses are crucial for understanding the reactivity and interaction potential of "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide."
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide compounds can be influenced by the presence of nitro groups, which can undergo reduction reactions. For example, the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction of its nitro groups . Such reactivity suggests that the nitro group in "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" could also be a site for chemical transformations, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives are closely related to their molecular structures. The presence of halogen substituents, such as chloro and fluoro groups, can influence the compound's lipophilicity, electronic properties, and intermolecular interactions. The crystal packing, hydrogen bonding, and pi-pi interactions observed in the structures of similar compounds provide valuable information on the solid-state properties and could inform the expected behavior of "N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide" in various environments.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide has been synthesized and characterized in various studies. For instance, Saeed et al. (2010) synthesized a similar compound, N-(2,4-dichlorophenyl)-2-nitrobenzamide, providing insights into the structural and elemental composition of such compounds (Saeed et al., 2010).
Crystal Structure Analysis
- The crystal structure of related benzamide compounds has been extensively studied. The work by Saeed et al. (2010) on a structurally similar compound offers valuable information about the crystallographic aspects, such as the dihedral angles and spatial arrangement of the aromatic rings (Saeed et al., 2010).
Molecular Docking and Simulation Studies
- Benzamide derivatives, including those structurally related to N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide, have been subject to molecular docking and simulation studies. These studies, like the one by Thakral et al. (2020), investigate the potential biological activities of these compounds, offering insights into their interactions at a molecular level (Thakral et al., 2020).
Antibacterial and Antifungal Properties
- Some benzamide compounds have been evaluated for their antibacterial and antifungal properties. For example, Saeed et al. (2010) studied the antibacterial activity of nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, which suggests a potential avenue of research for N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide (Saeed et al., 2010).
Potential Anticancer Applications
- The compound has been considered for its potential use in anticancer applications. Studies like the one on HO-221, a structurally related compound, provide insights into the oral absorption and bioavailability challenges of such drugs, which are crucial for their development as anticancer agents (Kondo et al., 1993).
Anticonvulsant Properties
- Research has also been conducted on the anticonvulsant properties of similar nitrobenzamide compounds. The study by Bailleux et al. (1995) on 4-nitro-N-phenylbenzamides can provide a framework for understanding how N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide might behave in neurological contexts (Bailleux et al., 1995).
Antidiabetic Agent Exploration
- Benzamide derivatives have been explored for their potential as antidiabetic agents. Thakral et al. (2020) synthesized and studied a series of benzamide derivatives, which highlights the potential of N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide in this area (Thakral et al., 2020).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2N2O3/c14-6-3-7(15)5-8(4-6)18-13(20)11-9(16)1-2-10(12(11)17)19(21)22/h1-5H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOTVEYENNHNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2,6-difluoro-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
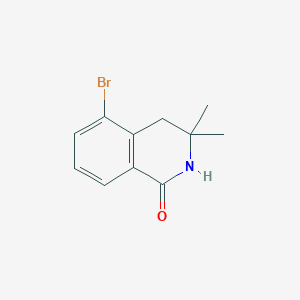
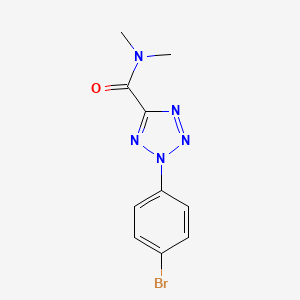
![N-[4-(4-Ethoxypiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2508726.png)
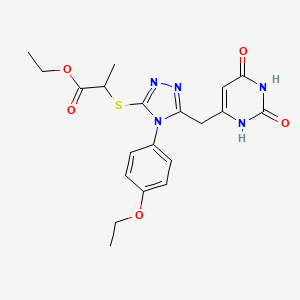
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2508729.png)

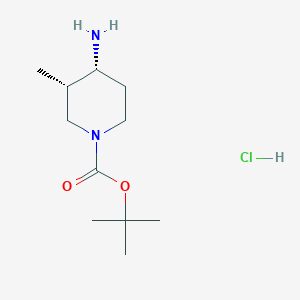
![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)
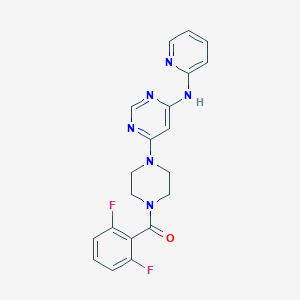
![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)